hemoglobin Tigraye
Description
Hemoglobin Tigraye (Hb Tigraye) is a rare hemoglobin variant resulting from a point mutation in the β-globin chain. The mutation occurs at codon 79 (EF3 position) in the β-globin gene, where aspartic acid (GAC) is substituted with histidine (CAC), denoted as β79 Asp→His .
Hb Tigraye was first characterized in a study by Molchanova et al., who identified its association with heterozygous states in patients from regions with high consanguinity rates . Unlike severe hemoglobinopathies (e.g., Hb S or β-thalassemia major), Hb Tigraye is often clinically silent in heterozygotes, though its compound heterozygous manifestations with other variants (e.g., β-thalassemia) require further investigation .
Properties
CAS No. |
152206-29-6 |
|---|---|
Molecular Formula |
C23H30N4O3 |
Synonyms |
hemoglobin Tigraye |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Hemoglobin Variants
Structural and Functional Comparisons
Table 1: Key Structural and Clinical Differences Among Hemoglobin Variants
Key Findings:
- Oxygen Binding : Hb Tigraye’s β79 mutation lies near the α1β2 interface, critical for oxygen cooperativity. This may slightly increase oxygen affinity compared to Hb A, unlike Hb D-Iran, which shows negligible changes .
- Stability : Hb Tigraye’s substitution destabilizes the EF3 helix, increasing susceptibility to oxidative denaturation. This contrasts with Hb E, where instability arises from impaired β-chain synthesis .
Clinical and Epidemiological Comparisons
- Compound heterozygosity with β-thalassemia may result in mild microcytic anemia .
- Hb D-Iran : Prevalent in Middle Eastern and South Asian populations. Heterozygotes are asymptomatic, but compound heterozygous states (e.g., Hb S/D-Iran) mimic sickle cell trait with rare vaso-occlusive crises .
- Hb E : Common in Southeast Asia. Heterozygotes are asymptomatic, but Hb E/β-thalassemia causes transfusion-dependent anemia .
Diagnostic and Therapeutic Considerations
- Diagnosis: Hb Tigraye is identified via HPLC or capillary electrophoresis, showing a distinct elution profile near Hb A2 . Genetic sequencing confirms the β79 mutation.
- Management: No intervention is required for heterozygotes. Compound cases with β-thalassemia may require folate supplementation and monitoring for anemia .
Q & A
Q. How to validate a new diagnostic algorithm for this compound in low-resource settings?
- Methodological Answer : Conduct a multi-center validation study comparing the algorithm’s sensitivity/specificity against gold-standard methods (e.g., sequencing). Use receiver operating characteristic (ROC) curves to optimize cutoffs. Field-testing should assess feasibility in settings with limited HPLC access .
Tables: Key Methodological Considerations
| Research Aspect | Recommended Technique | Potential Pitfalls | References |
|---|---|---|---|
| Genetic Confirmation | PCR + Sanger sequencing | Primer bias in GC-rich regions | |
| Population Screening | HPLC + Capillary electrophoresis | Overlap with HbS/HbC migration patterns | |
| Clinical Correlation | Multivariate regression models | Confounding by malaria endemicity | |
| Ethical Compliance | IRB-approved consent protocols | Language barriers in informed consent |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
